molecular formula C11H16FN B2830526 1-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine CAS No. 681514-01-2

1-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B2830526
CAS No.: 681514-01-2
M. Wt: 181.254
InChI Key: ONHZOAAJDYSRRQ-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine is an organic compound that belongs to the class of substituted amphetamines. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring, which is further connected to a dimethylpropan-1-amine group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the reaction of 3-fluorobenzaldehyde with nitroethane to form 3-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 1-(3-fluorophenyl)-2-nitropropane. Finally, the nitro group is reduced to an amine using catalytic hydrogenation or other reducing agents, resulting in the formation of this compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and other advanced technologies to enhance yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring, where nucleophiles such as hydroxide or alkoxide ions replace the fluorine atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts like palladium on carbon for hydrogenation reactions.

Scientific Research Applications

1-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with various molecular targets, including neurotransmitter transporters and receptors. The compound acts as a monoamine releaser, promoting the release of neurotransmitters such as dopamine and norepinephrine. This action is mediated through its binding to and inhibition of the reuptake transporters for these neurotransmitters, leading to increased synaptic concentrations and enhanced neurotransmission .

Comparison with Similar Compounds

1-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine can be compared with other substituted amphetamines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-fluorophenyl)-2,2-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7,10H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHZOAAJDYSRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC(=CC=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681514-01-2
Record name 1-(3-fluorophenyl)-2,2-dimethylpropan-1-amine
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